3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Descripción
Propiedades
IUPAC Name |
3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCENKZISEXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389529 | |
| Record name | 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354815-90-0 | |
| Record name | 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyclopenta[c]quinoline Core Formation
Imine Formation and [4+2] Cycloaddition : A common laboratory method involves the in situ formation of an imine from an amine and an aldehyde, followed by a formal Diels-Alder [4+2] cycloaddition with cyclopentadiene. This yields the tetrahydroquinoline scaffold with high regio- and stereoselectivity.
Catalysts and Solvents : Boron trifluoride etherate is frequently used as a Lewis acid catalyst to promote cycloaddition at room temperature in solvents like acetonitrile or methanol.
Reaction Time and Temperature : Typical reactions proceed at ambient temperature for 2–6 hours, with reflux conditions applied for esterification or nitration steps.
Carboxylation and Esterification
Carboxylic Acid Introduction : The carboxylic acid group at the 4-position is introduced either by direct carboxylation of the cyclized intermediate using CO2 under pressure or by hydrolysis of ester intermediates formed via reaction with ethyl chloroformate or similar reagents.
Esterification : Conversion of carboxylic acids to esters (e.g., ethyl esters) is achieved by refluxing the acid with ethanol in the presence of concentrated sulfuric acid for 4–6 hours, followed by extraction and purification.
Functional Group Substitutions
Halogenation : Chlorination at positions 6, 7, 8, or 9 is performed using chlorinating agents such as cupric chloride under acidic conditions, often at low temperatures (−10 to 0 °C) to avoid over-chlorination.
Nitration : Introduction of nitro groups is carried out by nitration of the quinoline ring using nitric acid or nitrating mixtures under controlled temperature to prevent decomposition.
Alkylation and Methoxylation : Alkyl groups (e.g., methyl, ethyl) and methoxy substituents are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions, often requiring base catalysts and elevated temperatures.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Imine formation + [4+2] cycloaddition | Amine + aldehyde + cyclopentadiene, BF3·OEt2, MeCN, RT, 2 h | Formation of tetrahydroquinoline core | ~90 |
| 2 | Esterification | Concentrated H2SO4, EtOH, reflux 6 h | Ethyl ester intermediate | 95 |
| 3 | Hydrolysis | Aqueous base (NaOH), reflux | Carboxylic acid formation | 90 |
| 4 | Halogenation | CuCl2, acidic medium, 0 °C | Introduction of Cl substituents | 80–85 |
| 5 | Nitration (optional) | HNO3, controlled temp | Nitro-substituted derivatives | 70–80 |
Industrial and Scale-Up Considerations
Continuous Flow Synthesis : For large-scale production, continuous flow reactors are employed to improve reaction control, heat dissipation, and reproducibility.
Purification : High-performance liquid chromatography (HPLC) and column chromatography (silica gel with gradient elution) are standard for isolating pure compounds.
Safety : Handling of halogenating and nitrating agents requires strict safety protocols, including use of fume hoods, personal protective equipment, and proper waste neutralization.
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR confirm the formation of the cyclopentaquinoline core and substitution pattern. Characteristic signals include cyclopentane protons (δ 1.5–2.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and carboxylic acid protons (broad singlet ~δ 12–14 ppm).
Mass Spectrometry (MS) : Confirms molecular weight and purity.
Infrared Spectroscopy (IR) : Identifies carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
X-ray Crystallography : Used to determine stereochemistry and confirm molecular conformation.
Summary Table of Preparation Methods for Selected Derivatives
| Compound | Key Synthetic Steps | Catalysts/Reagents | Typical Yield (%) | Notes |
|---|---|---|---|---|
| This compound | Imine formation, cycloaddition, ester hydrolysis | BF3·OEt2, NaOH | 85–95 | High stereoselectivity |
| 8-Ethyl derivative | Alkylation, cyclization, carboxylation | BF3·OEt2, cyclopentadiene | 90 | Used in medicinal chemistry |
| 6-Methyl-8-nitro derivative | Nitration, alkylation, cyclization | HNO3, BF3·OEt2 | 70–80 | Nitro group affects reactivity |
| 6,8-Dichloro derivative | Halogenation, cyclization, carboxylation | CuCl2, acid | 80–85 | Requires low temp control |
| 8-Methoxy-6-nitro derivative | Methoxylation, nitration, cyclization | NaOMe, HNO3 | 75–85 | Methoxy enhances solubility |
Research Findings and Optimization Notes
The endo/exo ratio in cycloaddition steps can reach up to 98:2, indicating high stereoselectivity.
Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yield and purity.
Purification by column chromatography with gradient elution (e.g., 0–100% ethyl acetate in hexane) is effective for isolating pure products.
Computational chemistry and mechanistic studies assist in predicting reaction outcomes and optimizing conditions.
Análisis De Reacciones Químicas
Types of Reactions
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with different functional groups, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Antifungal Applications
Recent studies have highlighted the efficacy of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid as a promising agent against fungal infections. The increasing prevalence of invasive fungal infections (IFIs) among immunocompromised patients necessitates the development of novel antifungal agents. The compound has shown potential in overcoming solubility issues that limit the effectiveness of existing antifungal medications .
Case Studies
-
Fungal Resistance Management :
A study published in a multidisciplinary review discussed the role of this compound in managing antifungal resistance. The compound was noted for its ability to work synergistically with established antifungals like amphotericin B and fluconazole, potentially improving treatment outcomes for patients with resistant fungal infections . -
Clinical Implications :
In clinical settings involving solid organ transplants and hematological patients, the use of this compound has been investigated as part of a tailored antifungal therapy regimen. Early results indicated improved patient outcomes when combined with immunomodulatory treatments that enhance host defenses against fungal pathogens .
Future Research Directions
Given the promising results from initial studies, further research is warranted to explore:
- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for optimizing dosing regimens.
- Combination Therapies : Investigating synergistic effects with other antifungal agents could lead to more effective treatment protocols.
- Broader Antimicrobial Applications : Exploring the potential of this compound beyond antifungal applications may reveal additional therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and topoisomerases, which play crucial roles in cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and terminate radical chain reactions .
Comparación Con Compuestos Similares
Key Features :
- Rigid bicyclic framework : Enhances target selectivity.
- Carboxylic acid group : Facilitates hydrogen bonding with enzymes or receptors.
- Chiral centers : Stereochemistry (e.g., 3aS,4R,9bR) significantly influences biological activity .
Comparison with Structural Analogues
Key Observations :
Physicochemical Properties
Notes:
- Polar groups (carboxylic acid, carbamoyl) reduce solubility in lipid membranes, limiting bioavailability.
- Ester derivatives exhibit better membrane permeability due to increased lipophilicity .
Actividad Biológica
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C13H13NO2
- Molecular Weight : 231.25 g/mol
- CAS Number : 354815-90-0
Research indicates that this compound exhibits several biological activities primarily through its interaction with RNA-binding proteins. Notably, it has been shown to inhibit the formation of RNA-protein complexes, which is crucial in diseases like myotonic dystrophy type 1 (DM1).
Inhibition of RNA-MBNL1 Complex Formation
A significant study demonstrated that this compound inhibits the r(CUG)12-MBNL1 complex formation with an IC50 ranging from 2 to 242 µM. The compound's efficacy varied depending on the specific RNA sequence involved. For instance:
| Compound | IC50 (µM) | Description |
|---|---|---|
| This compound | 125 | Moderate inhibition of luciferase activity in DM1 models |
| Other tested compounds | Varied | Comparison with other inhibitors |
Biological Activity in Cellular Models
The compound was tested in HeLa cells to assess its effects on splicing patterns associated with DM1. Treatment with this compound resulted in a shift towards a DM-like phenotype in alternative splicing patterns at concentrations ranging from 250 to 1000 µM.
Observations from Case Studies
- Myotonic Dystrophy Models : In a study involving DM1 cellular models, treatment with the compound led to significant dysregulation of splicing for several MBNL1-dependent exons.
- Luciferase Assays : The compound demonstrated an increase in luciferase activity when tested with r(CUG) exp mRNA, indicating its potential as a therapeutic agent for modulating gene expression.
Comparative Studies
Comparative studies highlight the potency of this compound relative to other similar compounds. For example:
| Compound | Target Interaction | Potency (IC50) |
|---|---|---|
| Compound A | r(CUG)12-MBNL1 | 2 µM |
| This compound | r(CUG)12-MBNL1 | 125 µM |
These findings suggest that while the compound is effective, there are more potent alternatives available for targeting similar pathways.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid?
The synthesis typically involves cyclization reactions of precursor compounds. For example:
- Polyphosphoric acid (PPA)-catalyzed lactamization of 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid derivatives, forming the cyclopentaquinoline core .
- Hydrolysis of ester precursors (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) under basic conditions (10% NaOH in methanol) to yield the carboxylic acid moiety .
Key intermediates often require nitro-group reduction or halogenation steps for functionalization .
Advanced: How can reaction yields be optimized in cyclization steps during synthesis?
Optimization strategies include:
- Catalyst screening : PPA concentration and reaction temperature (90–100°C) critically influence cyclization efficiency .
- Solvent selection : Diphenyl ether or toluene enhances thermal stability during high-temperature reactions .
- Continuous flow reactors : Improve scalability and reduce side reactions in industrial-scale syntheses .
Basic: What spectroscopic techniques are recommended for structural elucidation?
- NMR (¹H/¹³C) : Assigns proton environments and quaternary carbons, with particular attention to the cyclopentane ring and carboxylic acid signals .
- IR spectroscopy : Confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Advanced: How to resolve discrepancies between theoretical and experimental NMR chemical shifts?
- Density Functional Theory (DFT) calculations : Model chemical shifts using software like Gaussian09, accounting for solvent effects (e.g., DMSO or CDCl₃) .
- Tautomer analysis : Investigate keto-enol equilibria or protonation states that may shift resonance positions .
Basic: What pharmacological activities have been explored for this compound?
- Antimicrobial studies : Derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via topoisomerase inhibition .
- Anticancer potential : In vitro assays (e.g., MTT) on cancer cell lines (e.g., HeLa) suggest apoptosis induction .
Advanced: What strategies improve bioavailability for therapeutic applications?
- Prodrug design : Esterification of the carboxylic acid group enhances membrane permeability .
- Nanoformulations : Liposomal encapsulation or PEGylation improves solubility and pharmacokinetics .
Basic: How should stability studies be designed for this compound?
- Storage conditions : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
- Forced degradation : Expose to heat (40–60°C), light, and varied pH (2–12) to assess hydrolytic/oxidative stability .
Advanced: What computational approaches model interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Predict binding affinities to enzymes (e.g., DNA gyrase) .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Basic: How to design structure-activity relationship (SAR) studies for derivatives?
- Position-specific modifications : Introduce halogens (e.g., Br at C-8) or alkyl groups (e.g., cyclopropyl at C-1) to modulate activity .
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to retain polarity .
Advanced: How to address contradictions in reported crystal structure data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
